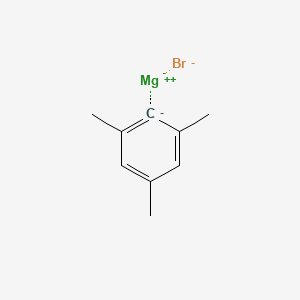

2-Mesitylmagnesium bromide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Mesitylmagnesium bromide is typically prepared by the reaction of mesitylene (1,3,5-trimethylbenzene) with magnesium in the presence of a brominating agent such as bromine or hydrogen bromide. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran or diethyl ether to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors with precise control over temperature and reaction conditions. The process includes the following steps:

- Dissolving mesitylene in an anhydrous solvent.

- Adding magnesium turnings to the solution.

- Introducing the brominating agent slowly to control the exothermic reaction.

- Stirring the mixture until the reaction is complete.

- Filtering the mixture to remove any unreacted magnesium.

- Purifying the product by distillation or crystallization .

Análisis De Reacciones Químicas

Types of Reactions: 2-Mesitylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: Participates in halogen-metal exchange reactions.

Coupling Reactions: Used in cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

Solvents: Tetrahydrofuran, diethyl ether.

Reagents: Carbonyl compounds, aryl halides, electrophiles.

Conditions: Anhydrous conditions, controlled temperature (often below 0°C for sensitive reactions).

Major Products:

Alcohols: Formed from the reaction with aldehydes and ketones.

Biaryl Compounds: Result from cross-coupling reactions with aryl halides.

Aplicaciones Científicas De Investigación

Synthesis of Aromatic Radical Species

2-Mesitylmagnesium bromide is utilized to synthesize stable aromatic radical species such as:

- Dibenzoheptazethrene

- Diindenoanthracene

- Teranthene

These compounds are significant in materials science due to their electronic properties and potential applications in organic electronics and photonics .

Cross-Coupling Reactions

This Grignard reagent plays a crucial role in cross-coupling reactions, particularly with aryl halides. It has been shown to effectively couple with less sterically hindered organometallic reagents, leading to the formation of biaryl compounds .

Example Case Study:

In a study involving the synthesis of hindered biphenyls, this compound was used as a model reagent alongside various palladium catalysts. The results demonstrated high yields of the desired products, showcasing its effectiveness in complex coupling reactions.

| Entry | Catalyst | Conversion (%) |

|---|---|---|

| 1 | 3% Pd(OAc)₂ | 32 |

| 2 | 3% Pd(PPh₃)₄ + 6% Cy₃P | 39 |

| 3 | 3% Pd(PPh₃)₄ + 6% t-Bu₃P | 100 |

This table summarizes the efficiency of different catalysts when used with this compound in cross-coupling reactions .

Synthesis of Biologically Active Molecules

The compound is also employed in medicinal chemistry for synthesizing biologically active molecules and pharmaceuticals. Its reactivity allows for the formation of complex structures that can be further modified into therapeutic agents .

Example Case Study:

In a reaction involving N-dichlorophosphoryl-P-trichlorophosphazene, the use of this compound led to the formation of pentaaryl phosphazenes, demonstrating its utility in synthesizing phosphorus-containing compounds.

Material Science Applications

In material science, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon frameworks makes it valuable for developing high-performance materials .

Mecanismo De Acción

The mechanism of action of 2-mesitylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can donate electrons to electrophilic centers, facilitating the formation of new carbon-carbon bonds. The presence of the mesityl group provides steric hindrance, which helps stabilize the reactive intermediate and enhances the selectivity of the reactions .

Comparación Con Compuestos Similares

- Phenylmagnesium bromide

- 2,6-Dimethylphenylmagnesium bromide

- 4-Methoxyphenylmagnesium bromide

- 2,4,6-Triisopropylphenylmagnesium bromide

Comparison: 2-Mesitylmagnesium bromide is unique due to the presence of three methyl groups on the aromatic ring, which provide steric hindrance and enhance the stability of the compound. This makes it particularly useful in reactions that require high selectivity and stability. In contrast, other Grignard reagents like phenylmagnesium bromide and 2,6-dimethylphenylmagnesium bromide may not offer the same level of stability and selectivity .

Actividad Biológica

Overview

2-Mesitylmagnesium bromide (C₉H₁₁BrMg) is a Grignard reagent known for its significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. Its biological activity is primarily associated with its application in the synthesis of biologically active molecules and pharmaceuticals. This article delves into the compound's mechanisms, applications, and relevant research findings.

This compound acts as a nucleophile in various chemical reactions. Its primary mode of action involves:

- Kinetic Blocking : The compound interacts with electrophiles by blocking reactive sites, facilitating the formation of stable aromatic radical species.

- Carbon-Carbon Bond Formation : It is instrumental in nucleophilic addition reactions, particularly with carbonyl compounds, leading to alcohol formation and other complex organic structures .

Biochemical Pathways

The biochemical pathways affected by this compound include:

- Synthesis of Aromatic Radicals : The compound contributes to the formation of dibenzoheptazethrene, diindenoanthracene, and teranthene, which are crucial in materials science and medicinal chemistry.

- Drug Development : Its utility in synthesizing biologically active compounds positions it as a valuable reagent in pharmaceutical research .

Applications in Research

This compound finds extensive applications across various fields:

- Organic Chemistry : It is widely used to synthesize hindered biphenyls and other complex organic molecules through cross-coupling reactions with aryl halides .

- Pharmaceuticals : The compound aids in developing new drug candidates, showcasing its importance in medicinal chemistry .

- Materials Science : Its role in creating advanced materials, including polymers and electronic components, underscores its versatility.

Synthesis of Hindered Biphenyls

A study demonstrated the effectiveness of this compound in synthesizing hindered biphenyls using palladium-catalyzed cross-coupling reactions. The following table summarizes the results:

| Entry | Catalyst | Conversion (%) |

|---|---|---|

| 1 | 3% Pd(OAc)₂ | 32 |

| 2 | 3% Pd(PPh₃)₄ + 6% Cy₃P | 39 |

| 3 | 3% Pd(PPh₃)₄ + 6% Ph₃P | 92 |

| 4 | 3% Pd(PPh₃)₄ + 6% o-Tol₃P | 94 |

| 5 | 3% Pd(PPh₃)₄ + 6% Cy₃P | 100 |

| 6 | 3% Pd(dba)₂ + 6% Cy₃P | 100 |

This study highlights the efficiency of using bulky Grignard reagents like this compound for cross-coupling reactions that yield high conversions and selectivity .

Reaction with N-Dichlorophosphoryl-P-Trichlorophosphazene

Another significant reaction involves the interaction between this compound and N-dichlorophosphoryl-P-trichlorophosphazene, leading to the formation of pentaaryl phosphazenes. This reaction exemplifies the reagent's capability to synthesize complex phosphorus-containing compounds, confirmed through various analytical techniques such as NMR spectroscopy.

Safety and Handling

While valuable in research, safety precautions are critical when handling this compound due to its hazardous nature:

Propiedades

IUPAC Name |

magnesium;1,3,5-trimethylbenzene-6-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWQNXIISCPKBK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408296 | |

| Record name | 2-Mesitylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2633-66-1 | |

| Record name | 2-Mesitylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-mesitylmagnesium bromide react with N-dichlorophosphoryl-P-trichlorophosphazene? What are the products?

A1: [] The reaction of this compound with N-dichlorophosphoryl-P-trichlorophosphazene leads to the formation of pentaaryl phosphazenes. The specific product formed is dependent on the reaction conditions and stoichiometry. The structure of the resulting pentaaryl phosphazenes was confirmed using techniques such as IR, elemental analysis, 1H, 13C, 31P NMR, and mass spectroscopy. This reaction highlights the utility of this compound as a powerful reagent in synthesizing complex phosphorus-containing compounds. []

Q2: Can this compound be used to synthesize base-stabilized metal complexes? If so, can you provide an example?

A2: Yes, this compound plays a crucial role in the synthesis of a dimeric base-stabilized cobaltosilylene complex. [] Reacting the amidinato silicon(I) dimer [LSi:]2 (where L=PhC(NtBu)2) with CoBr2 for an extended period results in the formation of the desired complex, [(LSi)μ-{CoBr(LSiBr)}]2. This reaction is thought to proceed through "LSiCoBr" and "LSiBr" intermediates. The resulting cobaltosilylene complex exhibits paramagnetism with an effective magnetic moment of 2.8 μB. Its structure has been elucidated using single-crystal X-ray crystallography and DFT studies. []

Q3: What role does this compound play in synthesizing magnesium dithiolenes?

A3: this compound serves as a key starting material for the synthesis of magnesium-based dithiolenes. [] Reacting this compound with a lithium dithiolene radical generates the first reported magnesium-based dithiolene complex. This complex can be further modified by reacting it with N-heterocyclic carbenes, leading to the formation of carbene-stabilized magnesium monodithiolene complexes. These complexes can subsequently be converted into THF-solvated magnesium bis-dithiolene dianions via partial hydrolysis in polar solvents. []

Q4: Are there any examples of this compound being used in asymmetric synthesis?

A4: Yes, this compound has proven to be valuable in asymmetric synthesis. In a specific example, it is used to synthesize (S)-(+)-2,4,6-Trimethylbenzenesulfinamide. [] This synthesis involves a multistep process starting with (1S,2R)-(−)-cis-Aminoindanol and ultimately utilizing this compound in a crucial step. This example highlights the versatility of this compound and its applicability in synthesizing chiral compounds, essential building blocks for numerous pharmaceuticals and biologically active molecules. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.